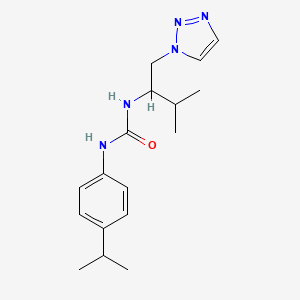

(E)-N'-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex fluorinated compounds, such as (E)-N'-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide, often involves cross-coupling reactions and diazotization processes. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a related compound, demonstrates the complexity and challenges in synthesizing fluorinated molecules. The process involves cross-coupling reactions and the careful handling of toxic and potentially explosive reagents, showcasing the need for innovative synthesis methods that minimize hazardous reactions (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group and a quinolinyl moiety, which contribute to its distinctive chemical behavior and interactions. Studies on related fluorinated compounds highlight the impact of fluorine atoms on molecular stability, electronic properties, and reactivity, offering insights into the structural analysis of such complex molecules (Buer & Marsh, 2012).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity patterns due to the electron-withdrawing properties of fluorine. The presence of fluorine in a molecule like this compound can significantly affect its chemical reactions, potentially leading to unique pathways for functionalization and modification. The fluorination of heterocyclic compounds, for example, is known to modify their chemical and physical properties, providing valuable insights into the reactivity of such complex molecules (Moskalik, 2023).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and boiling point, are significantly influenced by the incorporation of fluorine atoms. These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields. The unique physicochemical characteristics of fluorinated molecules underscore the importance of detailed physical property analysis for compounds like this compound.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are defined by its molecular structure. The presence of fluorine and quinoline moieties can lead to unique interactions and reactions, which are essential for potential applications in medicinal chemistry, material science, and catalysis. Research on similar fluorinated quinolines offers valuable insights into their chemical behavior and interactions (Charushin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibition : A study by Mannion et al. (2009) described the design and synthesis of compounds, including (E)-N'-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide analogs, targeting c-Met and VEGFR2 tyrosine kinases. These compounds were potent in vitro and exhibited high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).

Benzodiazepine Receptor Affinity : Carotti et al. (2003) synthesized novel 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones with high affinity for central benzodiazepine receptors. Among these, a compound similar to this compound showed potent antagonist activity in vitro (Carotti et al., 2003).

Axial Chirality Studies : Iida et al. (2019) investigated N-aryl axially chiral compounds with an ortho-fluoro substituent, akin to the ortho-fluorophenyl group in this compound. They found that these compounds, under certain steric conditions, exhibited significant diastereoselectivity (Iida et al., 2019).

AMPA Receptor Antagonism : Chenard et al. (2001) synthesized a series of quinazolin-4-ones, structurally similar to this compound, to probe the structure-activity relationship for AMPA receptor inhibition. These compounds showed varying potencies, with some exhibiting significant antagonist activity (Chenard et al., 2001).

Cancer Cell Line Inhibition : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally related to this compound, as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model (Schroeder et al., 2009).

Eigenschaften

IUPAC Name |

(E)-N'-(4-fluorophenyl)-3-quinolin-3-ylprop-2-enehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O/c19-15-6-8-16(9-7-15)21-22-18(23)10-5-13-11-14-3-1-2-4-17(14)20-12-13/h1-12,21H,(H,22,23)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTZYEGSMDHANA-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)